molecular formula C22H19NO2S B2530169 N-[3-(phenylcarbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]benzamide CAS No. 67718-59-6

N-[3-(phenylcarbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]benzamide

Cat. No.: B2530169
CAS No.: 67718-59-6
M. Wt: 361.46
InChI Key: IIBKSSZSAZHZFY-UHFFFAOYSA-N
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Description

N-[3-(phenylcarbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]benzamide is a useful research compound. Its molecular formula is C22H19NO2S and its molecular weight is 361.46. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

Several studies have focused on synthesizing and characterizing similar compounds, highlighting their structural properties and the processes used to synthesize them. For example, research has detailed the synthesis and spectroscopic characterization of compounds like N-{[(4-bromophenyl)amino]carbonothioyl}benzamide, employing techniques such as IR, H and C-NMR, mass spectrometry, and elemental analysis. These compounds often exhibit unique crystal structures, contributing to their potential applications in materials science and pharmacology (Saeed, Rashid, Bhatti, & Jones, 2010).

Antimicrobial Applications

Compounds related to N-[3-(phenylcarbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]benzamide have been studied for their antimicrobial properties. For instance, N-Benzoyl-N'-dialkylthiourea derivatives and their Co(III) complexes have shown antifungal activity against pathogens responsible for significant plant diseases, indicating their potential in agricultural and pharmaceutical applications (Zhou, Wen, Liqun, & Xianchen, 2005).

Anticancer Evaluation

Research on benzamide derivatives, including structures similar to this compound, has also included the design, synthesis, and evaluation of their anticancer activities. These compounds have been tested against various cancer cell lines, showing moderate to excellent anticancer activity. This highlights their potential as therapeutic agents in oncology (Ravinaik, Rao, Rao, Ramachandran, & Reddy, 2021).

Pharmacological Activities

The pharmacological activities of similar compounds have been explored in various studies, with some compounds synthesized for their potential use in treating conditions like inflammation and neurodegenerative diseases. Their enzyme inhibition activities against targets such as butylcholinesterase, acetylcholinesterase, and lipoxygenase suggest their relevance in developing treatments for diseases characterized by these enzymes' dysregulation (Abbasi, Aziz‐ur‐Rehman, Irshad, Siddiqui, & Ashraf, 2014).

Mechanism of Action

While the mechanism of action for “N-[3-(phenylcarbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]benzamide” is not explicitly mentioned in the search results, N-substituted benzamides have been shown to induce apoptosis . This process involves cytochrome c release into the cytosol and caspase-9 activation .

Safety and Hazards

Benzamide, a simpler compound related to “N-[3-(phenylcarbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]benzamide”, is harmful if swallowed and is suspected of causing genetic defects . It is recommended to obtain special instructions before use, not to handle until all safety precautions have been read and understood, and to use personal protective equipment as required .

Future Directions

The most promising direction for future research is to develop a synthetic method for hexaazaisowurtzitane derivatives by direct condensation, which are nitratable to CL-20 . These derivatives are precursors to the high-energy compound CL-20, which has been identified as a promising area of research in the pharmaceutical industry .

Properties

IUPAC Name

N-(3-benzoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19NO2S/c24-20(15-9-3-1-4-10-15)19-17-13-7-8-14-18(17)26-22(19)23-21(25)16-11-5-2-6-12-16/h1-6,9-12H,7-8,13-14H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIBKSSZSAZHZFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC=CC=C3)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.